2-(4-iodo-1H-pyrazol-1-yl)Pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDWHIVIKWKNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Iodo 1h Pyrazol 1 Yl Pyridine and Analogous Frameworks
De Novo Synthesis Strategies for the Pyrazole-Pyridine Core
The initial formation of the pyrazole-pyridine backbone is a critical step, for which several synthetic routes have been developed.
Nucleophilic Aromatic Substitution Routes for Pyrazole-Pyridine Linkage
A primary method for creating the pyrazole-pyridine linkage is through nucleophilic aromatic substitution (SNA_r). This reaction typically involves the coupling of a pyrazole (B372694) salt with an activated pyridine (B92270) derivative. For instance, reacting a pyrazole with a halopyridine, such as 2-bromopyridine, in the presence of a base, can yield the desired 2-(pyrazol-1-yl)pyridine framework. znaturforsch.com The pyrazole anion, generated in situ by the base, acts as the nucleophile, displacing the halide from the pyridine ring. The efficiency of this reaction is often influenced by the nature of the leaving group on the pyridine ring and the reaction conditions.
Electrophilic Iodination Approaches for Regioselective Functionalization
Once the 2-(1H-pyrazol-1-yl)pyridine core is established, the introduction of an iodine atom at the 4-position of the pyrazole ring is commonly achieved through electrophilic iodination. acsgcipr.org The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. rrbdavc.org The C4 position is generally the most nucleophilic and, therefore, the preferred site for substitution. nih.gov
Various iodinating reagents can be employed for this purpose. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. acsgcipr.orgresearchgate.net The oxidant, such as hydrogen peroxide or sodium periodate, generates a more potent electrophilic iodine species (I⁺), which then reacts with the pyrazole ring. acsgcipr.org Another widely used reagent is N-iodosuccinimide (NIS), often in the presence of a catalytic amount of an acid like trifluoroacetic acid, which enhances the electrophilicity of the iodine. acsgcipr.org The choice of iodinating agent and reaction conditions can be crucial for achieving high regioselectivity and yield.
Synthesis from Precursor Heterocycles (e.g., 4-iodo-1H-pyrazole and 2,6-difluoropyridine)
An alternative and often more direct approach to 2-(4-iodo-1H-pyrazol-1-yl)pyridine involves the coupling of pre-functionalized heterocyclic precursors. This strategy circumvents the need for a separate iodination step. The reaction between 4-iodo-1H-pyrazole and a suitable pyridine derivative, such as 2,6-difluoropyridine, provides a direct route to the target molecule.
In this reaction, the deprotonated 4-iodo-1H-pyrazole acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing one of the fluorine atoms. The use of a difluorinated pyridine is advantageous as the fluorine atoms activate the ring towards nucleophilic attack and serve as good leaving groups. This method offers a streamlined synthesis with potentially fewer steps and purification challenges.
Post-Synthetic Derivatization and Functionalization of the Iodo-Pyrazole Moiety
The iodine atom in this compound serves as a versatile handle for further molecular elaboration through various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this key intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The iodo-substituent on the pyrazole ring is particularly well-suited for these transformations due to the high reactivity of the carbon-iodine bond.
The Sonogashira coupling reaction is a highly effective method for introducing alkynyl groups onto the pyrazole ring. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of the aryl iodide, this compound, with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org
The catalytic cycle typically involves the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a valuable tool in the synthesis of complex molecules. wikipedia.org
The reactivity of the halide in the Sonogashira coupling follows the order I > Br > Cl, making aryl iodides like this compound excellent substrates for this transformation. wikipedia.org
Table 1: Examples of Sonogashira Coupling Reactions with Aryl Halides
| Aryl Halide Substrate | Alkyne Partner | Catalyst System | Product |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst, base | bis(4-bromophenyl)acetylene wikipedia.org |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, imine base | 4-Alkynyl-2-bromo-quinoline libretexts.org |
| Iodoalkyne | 1,3,5-trimethoxylbenzene | Visible light (photocatalyst-free) | Alkynylated arene nih.gov |
Suzuki-Miyaura Coupling for Aryl and Alkyl Substituents
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This reaction is widely employed to introduce aryl and alkyl substituents onto the pyrazole core of this compound. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The coupling of unprotected nitrogen-rich heterocycles, such as pyrazoles, can be challenging due to catalyst inhibition by the basic nitrogen atoms. nih.gov However, the development of specialized palladium catalysts and ligands has enabled the efficient coupling of these substrates. For instance, highly stable and active Pd-phosphine catalysts have been successfully used for the Suzuki-Miyaura coupling of pyridine, pyrrole, and indole (B1671886) boronic acids. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.
Heck-Mizoroki Reactions for Alkenyl Derivatization
The Heck-Mizoroki reaction provides a direct method for the alkenylation of aryl halides, making it a valuable tool for introducing vinyl groups at the 4-position of the pyrazole ring in this compound. wikipedia.org This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgclockss.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes have shown that the choice of ligand is critical for achieving high yields. clockss.org For example, tri(o-tolyl)phosphine (P(o-tol)3) has been identified as a suitable ligand for this transformation. The protecting group on the pyrazole nitrogen can also influence the reaction outcome. clockss.org
Hydrogenation of Alkynyl Derivatives to Saturated Alkyl Chains
The Sonogashira coupling of this compound with terminal alkynes provides access to 2-(4-alkynyl-1H-pyrazol-1-yl)pyridine derivatives. These alkynyl-substituted compounds can be further transformed into their saturated alkyl counterparts through catalytic hydrogenation. This two-step sequence allows for the introduction of flexible alkyl chains at the C4-position of the pyrazole ring.
The catalytic hydrogenation of alkynes can be controlled to yield either the corresponding alkene or the fully saturated alkane. libretexts.org For the complete reduction to an alkyl chain, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed under a hydrogen atmosphere. masterorganicchemistry.com The reaction conditions, including hydrogen pressure, temperature, and solvent, can be optimized to ensure complete saturation of the triple bond. This method provides a reliable route to a variety of 4-alkyl-pyrazolyl-pyridine derivatives.
Regioselective Halogenation and Subsequent Transformations
Direct halogenation of the pyrazolyl-pyridine scaffold offers a pathway to introduce additional functionalization handles. The regioselectivity of the halogenation is influenced by the electronic properties of the heterocyclic rings and the reaction conditions. For instance, the direct C-H iodination of pyridines can occur at the C3 and C5 positions. rsc.org
In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, regioselective C3 halogenation has been achieved using a hypervalent iodine(iii) reagent with potassium halide salts in water at ambient temperature. nih.gov This method is environmentally friendly and provides good to excellent yields of the halogenated products. nih.gov The resulting halo-derivatives can then be subjected to further transformations, such as cross-coupling reactions, to introduce a wide range of substituents.
Copper-Promoted ortho-Directed C-H Amination Strategies on Pyridine Scaffolds
The direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry due to its atom economy. Copper-promoted C-H amination has emerged as a powerful method for the introduction of nitrogen-containing functional groups. In the context of 2-(pyrazol-1-yl)pyridine derivatives, the pyrazolyl group can act as a directing group for the ortho-C-H amination of the pyridine ring.
Copper-mediated C-N coupling of azaheterocycles with the C-H bonds of 2-arylpyridines has been demonstrated to proceed with high regioselectivity. nih.gov This approach allows for the synthesis of N-(hetero)arylated heteroarenes. While specific examples for the direct amination of this compound are not extensively detailed in the provided search results, the general principle of using a directing group to achieve regioselective C-H functionalization on a pyridine ring is well-established. libretexts.org
Chemical Reactivity and Mechanistic Investigations of 2 4 Iodo 1h Pyrazol 1 Yl Pyridine
Reactivity of the Pyrazolyl Iodide Group in Cross-Coupling and Substitution Processes
The iodine atom at the 4-position of the pyrazole (B372694) ring is a key functional group that dictates the reactivity of 2-(4-iodo-1H-pyrazol-1-yl)pyridine. This iodo group readily participates in a variety of cross-coupling and substitution reactions, making it a valuable handle for introducing molecular diversity.
One of the most important transformations is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the iodopyrazole with organoboron reagents. For instance, stepwise Suzuki coupling reactions have been successfully employed to synthesize various pyrazol-4-yl-pyridine derivatives. nih.gov The general scheme for this reaction involves the coupling of an iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the pyridine (B92270) ring can enhance the oxidative addition of the palladium catalyst, often leading to good reaction yields. nih.gov
Another significant reaction is the Sonogashira cross-coupling , which is used to form carbon-carbon triple bonds. Substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives have been shown to react successfully with phenylacetylene (B144264) under standard Sonogashira conditions, yielding the corresponding alkynyl pyrazoles in high yields. arkat-usa.org
The pyrazolyl iodide can also undergo nucleophilic aromatic substitution (SNAAr) reactions. While direct substitution on the electron-rich pyrazole ring is challenging, the presence of activating groups or the use of diaryliodonium salts can facilitate such transformations. For example, azole-ligated diaryliodonium salts have been shown to undergo site-selective nucleophilic aromatic substitutions with various nucleophiles. chemrxiv.org
Furthermore, copper-catalyzed coupling reactions provide an alternative to palladium-based methods. For example, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI catalyst. nih.gov This method has proven effective for the synthesis of 4-alkoxypyrazoles, which are known for their biological activities. nih.gov
Below is a table summarizing some of the key cross-coupling and substitution reactions involving the pyrazolyl iodide group:
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, base | Aryl- or vinyl-substituted pyrazoles | nih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl-substituted pyrazoles | arkat-usa.org |
| Copper-Catalyzed Alkoxylation | Alcohol, CuI catalyst, base | 4-Alkoxypyrazoles | nih.gov |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted pyrazoles | chemrxiv.org |
Role of Pyridine Nitrogen and Pyrazole Nitrogen Atoms in Reaction Selectivity
The nitrogen atoms within the pyridine and pyrazole rings of this compound play a crucial role in directing the selectivity of chemical reactions. Their basicity and ability to coordinate with metal catalysts can influence both regioselectivity and stereoselectivity.
The pyridine nitrogen is generally more basic than the pyrazole nitrogens. This difference in basicity can be exploited to achieve selective reactions. For example, in protonation or alkylation reactions, the pyridine nitrogen is typically the preferred site of reaction. The lone pair of electrons on the pyridine nitrogen can also coordinate to metal catalysts in cross-coupling reactions, potentially influencing the catalytic cycle and the outcome of the reaction. researchgate.net
The pyrazole nitrogen atoms also play a significant role. The N-H proton of the pyrazole ring is acidic and can be deprotonated by a base. This deprotonation can be important in reactions where the pyrazole acts as a nucleophile. globalresearchonline.net Furthermore, the pyrazole nitrogens can act as ligands for transition metals, which is a key aspect of their use in coordination chemistry. researchgate.net The coordination of the pyrazole nitrogen to a metal center can influence the electronic properties of the pyrazole ring and affect the reactivity of the iodo group.
In the context of selectivity, the relative positions of the nitrogen atoms and the iodo group are critical. The proximity of the pyridine nitrogen to the pyrazole ring can lead to chelation effects, where both the pyridine and a pyrazole nitrogen coordinate to a metal center. This chelation can stabilize transition states and direct the course of a reaction. For instance, in metal-catalyzed reactions, the formation of a five- or six-membered chelate ring involving the metal, the pyridine nitrogen, and one of the pyrazole nitrogens can control the regioselectivity of a subsequent transformation.
Exploration of Reaction Mechanisms in Derivatization and Transformation Pathways
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product formation.
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the pyrazole ring to form a palladium(II) intermediate.
Transmetalation: The organoboron (in Suzuki) or organocopper (in Sonogashira) reagent transfers its organic group to the palladium(II) center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.
The efficiency of these steps can be influenced by the ligands on the palladium catalyst, the base used, and the solvent. The electron-withdrawing nature of the pyridine ring can facilitate the initial oxidative addition step. nih.gov
For copper-catalyzed reactions , such as the alkoxylation of 4-iodopyrazoles, the mechanism is thought to involve the formation of a copper-alkoxide species, which then undergoes a coupling reaction with the iodopyrazole. nih.gov The exact nature of the intermediates and the role of ligands are areas of ongoing research.
The mechanism of nucleophilic aromatic substitution on the pyrazole ring can vary. In some cases, it may proceed through a classic SNAr mechanism involving the formation of a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing groups on the ring.
Studies on Tautomerism and Isomerization of Pyrazole-Pyridine Frameworks
The pyrazole-pyridine framework can exhibit tautomerism, which is the interconversion of constitutional isomers, usually by the migration of a proton. For pyrazoles, the most common form of tautomerism is the migration of the N-H proton between the two nitrogen atoms. In the case of this compound, the pyrazole ring is N1-substituted with the pyridine ring, which prevents this type of annular tautomerism.
However, other forms of tautomerism can be relevant in derivatives of this framework. For example, if a hydroxyl group is introduced onto the pyrazole ring, keto-enol tautomerism can occur. Studies on 1-(2-pyridinyl)-1H-pyrazol-5-ols have shown that these compounds can exist in different tautomeric forms (OH, CH, and NH forms) depending on the solvent. clockss.orgresearchgate.net The presence of the pyridine nitrogen can also lead to the formation of intramolecular hydrogen bonds, which can stabilize certain tautomers. clockss.org
Isomerization, the process of converting a molecule into another that has the same atoms but a different arrangement, is also a relevant consideration. For instance, during the synthesis of N-aryl pyrazoles, the formation of different regioisomers (e.g., 1-aryl vs. 2-aryl) can be a challenge. The reaction conditions, such as temperature and the presence of a base, can influence the isomeric ratio. researchgate.net
Computational studies, such as AM1 calculations, have been used to predict the relative stability of different tautomers and isomers in pyrazole-containing systems. For pyrazolo[3,4-b]pyridines, for example, calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles for Metal Chelation with 2-(4-iodo-1H-pyrazol-1-yl)Pyridine
The design of this compound as a ligand is rooted in the well-established chelating ability of N-heterocyclic compounds. researchgate.net Functioning as a bidentate N,N-donor, it is an analogue of the ubiquitous 2,2'-bipyridine (B1663995) and 2-(1H-pyrazol-1-yl)pyridine ligands, which are celebrated for their capacity to form stable five-membered chelate rings with metal ions. researchgate.netresearchgate.net
The core structural features governing its coordination behavior are:
Chelating Bite: The nitrogen atoms from the pyridine (B92270) and pyrazole (B372694) rings are positioned to form a stable five-membered ring upon coordination to a metal center. This bidentate chelation enhances the stability of the resulting metal complexes (the chelate effect).
Electronic Properties: The pyridine ring is a π-acceptor, while the pyrazole ring is a π-excessive system. The introduction of an iodine atom at the 4-position of the pyrazole ring significantly modulates the ligand's electronic properties. As an electron-withdrawing group, the iodine atom decreases the electron density on the pyrazole ring, which can influence the ligand field strength it imparts on a metal center.
Synthetic Utility: The carbon-iodine bond is a versatile functional group in organic synthesis. It allows for post-complexation modification or the use of the ligand as a building block for more elaborate structures through reactions like Sonogashira or Suzuki coupling. For instance, the related compound 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine serves as a precursor for synthesizing functional ligands designed for single-molecule junctions. acs.org
The nitrogen atom in the pyridine ring facilitates coordination with metal ions, making the compound a valuable component in the field of coordination chemistry. cymitquimica.com The diverse coordination modes of pyrazole derivatives further enhance their utility in creating complexes with varied nuclearity and structure. researchgate.net
Synthesis and Characterization of Transition Metal Complexes
The 2-(pyrazol-1-yl)pyridine framework readily forms complexes with a variety of transition metals. The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent, often leading to the spontaneous formation of the desired complex. Characterization is achieved through standard techniques including single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. jocpr.comresearchgate.net
Iron(II) complexes with ligands from the 2,6-bis(pyrazol-1-yl)pyridine (BPP) family are renowned for exhibiting spin-crossover (SCO) behavior. nih.govnih.gov This phenomenon involves a transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) electronic state, which can be triggered by external stimuli like temperature, pressure, or light. nih.gov The SCO phenomenon is highly sensitive to the ligand field strength around the Fe(II) ion.
For a hypothetical complex such as [Fe(this compound)₃]²⁺ or a mixed-ligand system, the 4-iodo substituent would play a critical role. Its electron-withdrawing nature would slightly weaken the ligand field, which could shift the spin transition temperature (T₁/₂) compared to its non-iodinated counterpart. Research on related Fe(II) complexes with BPP ligands shows that such substitutions are a key strategy for tuning SCO properties. nih.govmdpi.com In these octahedral complexes, the transition from LS to HS state is accompanied by a significant elongation of the Fe-N bonds. acs.org
Table 1: Representative Iron-Nitrogen Bond Lengths in a Related Fe(II) Spin-Crossover Complex.
| Spin State | Fe-N(pyridine) (Å) | Fe-N(pyrazole) (Å) | Temperature (K) |
|---|---|---|---|
| Low-Spin (LS) | ~1.88 | ~1.95 | 173 |
| High-Spin (HS) | ~2.12 | ~2.20 | 298 |
Data derived from structurally similar [Fe(L)₂]²⁺ complexes to illustrate typical bond length changes. acs.org
Copper(I) complexes with N-heterocyclic ligands are of great interest for their emissive properties, making them potential materials for applications like organic light-emitting diodes (OLEDs). researchgate.net When chelated with this compound, Cu(I) would likely form complexes such as [Cu(L)₂]⁺ or [Cu(L)(P^P)]⁺ (where P^P is a diphosphine ligand), often adopting a distorted tetrahedral coordination geometry. nsu.ruresearchgate.net
The luminescence in these complexes typically originates from metal-to-ligand charge transfer (MLCT) excited states. nsu.rursc.org The emission color can be tuned by modifying the electronic properties of the ligand. nsu.ru The presence of a heavy atom like iodine can influence the photophysical properties by promoting intersystem crossing, potentially affecting the luminescence quantum yield and lifetime. Studies on copper complexes with other iodinated pyrazole ligands have successfully produced novel structures with distinct luminescent properties. ccspublishing.org.cn
Table 2: Photophysical Data for a Representative Luminescent Copper(I) Complex with a Pyrazolyl-Pyrimidine Ligand.
| Complex | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY) |
|---|---|---|
| CuL(PPh₃)₂ | 580-650 (Yellow-Red) | up to 9% |
Data from a related system to illustrate typical luminescent properties. nsu.ru
The versatility of the pyrazolyl-pyridine scaffold allows for coordination to a broad spectrum of other metal centers, including nickel(II), zinc(II), palladium(II), and ruthenium(II). researchgate.netjocpr.comnih.gov The resulting complexes are explored for various purposes:
Nickel(II) complexes are studied for their magnetic properties and can adopt tetrahedral or square planar geometries. jocpr.comnih.gov
Zinc(II) complexes , being diamagnetic, are useful for fundamental structural studies and as platforms for fluorescence research. researchgate.net
Palladium(II) and Platinum(II) complexes are investigated for their applications in catalysis and as potential phosphorescent materials. researchgate.net
Supramolecular Assembly and Self-Organization in Metal-Organic Frameworks
In the crystal lattice of metal complexes containing aromatic ligands, several weak interactions work in concert to build the supramolecular architecture.
π-π Stacking: The planar aromatic pyridine and pyrazole rings can stack on top of each other, an interaction that helps to stabilize the crystal packing. elsevierpure.com The distance between the stacked rings and their relative displacement (slipped vs. perfectly stacked) are key parameters defining the strength of this interaction. sciforum.net These interactions can be visualized and identified using tools like Hirshfeld surface analysis, where they appear as characteristic alternating red and blue triangles in the shape index plot. sciforum.net
Hydrogen Bonding: Although the ligand itself lacks classic hydrogen bond donors, weak C-H···N or C-H···π interactions are common, where a hydrogen atom on one complex interacts with a nitrogen atom or an aromatic ring of a neighboring molecule. nih.govnih.gov If solvent molecules are present in the crystal lattice, they can form more conventional hydrogen bonds with the complex. nih.gov
Halogen Bonding: A key feature introduced by the 4-iodo substituent is the capacity for halogen bonding. The iodine atom can act as a Lewis acid (halogen bond donor), interacting with a Lewis basic site (e.g., an anion or a nitrogen atom) on an adjacent molecule. This is a highly directional and specific interaction that can be a powerful tool for controlling crystal engineering and supramolecular assembly.
These combined intermolecular forces can have a profound impact on the material's properties. In spin-crossover systems, for example, strong intermolecular contacts can lead to cooperativity, resulting in sharper and more hysteretic spin transitions, which are desirable for memory applications. elsevierpure.com
Spectroscopic and Structural Elucidation Methodologies in Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-(4-iodo-1H-pyrazol-1-yl)Pyridine, both ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum of a related compound, 1-(3-iodophenyl)-1H-pyrazole, the pyrazole (B372694) protons appear as distinct signals. The proton at position 3 of the pyrazole ring (H3) typically resonates around δ 7.94 ppm (parts per million), while the proton at position 5 (H5) is observed near δ 7.71 ppm. The proton at position 4 (H4) shows a signal around δ 6.55 ppm. rsc.org The pyridine (B92270) ring protons of this compound are expected to show characteristic shifts and coupling patterns consistent with a substituted pyridine ring.
The ¹³C NMR spectrum provides complementary information. For 1-(3-iodophenyl)-1H-pyrazole, the carbon atoms of the pyrazole ring exhibit signals at approximately δ 145.7 (C3), δ 95.6 (C4), and δ 131.1 (C5) ppm. rsc.org The carbon atoms of the pyridine ring in this compound would also have distinct chemical shifts, which can be assigned based on established correlations and two-dimensional NMR experiments.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Iodinated Pyrazole Compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole H3 | 7.94 | 145.7 |
| Pyrazole H4 | 6.55 | 95.6 |
| Pyrazole H5 | 7.71 | 131.1 |
Note: Data is for 1-(3-iodophenyl)-1H-pyrazole and serves as a reference. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision.
For a related compound, 1-(3-iodophenyl)-1H-pyrazole, the calculated exact mass for its molecular ion [M+H]⁺ is 270.9723. rsc.org The experimentally determined value from HRMS analysis was found to be 270.9726, which is in excellent agreement with the calculated value, thus confirming the molecular formula C₉H₇IN₂. rsc.org Similarly, HRMS analysis of this compound would be used to verify its molecular formula of C₈H₆IN₃. This technique is also highly effective in assessing the purity of the sample, as even minor impurities would be detected as separate signals with different m/z values.
X-ray Crystallography: Single Crystal and Powder Diffraction Analyses
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This includes details on molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Elucidation of Molecular Conformation, Bond Lengths, and Torsion Angles
Single-crystal X-ray diffraction analysis of a closely related compound, 4-(but-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, reveals important structural parameters. nih.gov In this molecule, the dihedral angle between the pyrazole and pyrimidine (B1678525) rings is a mere 6.30 (16)°. nih.gov This near-coplanarity suggests significant electronic conjugation between the two heterocyclic rings. The C-I bond length is a key parameter, and in related structures, it is typically around 2.1 Å. The bond lengths and angles within the pyrazole and pyridine rings would conform to expected values for aromatic heterocyclic systems, with slight distortions due to the presence of the bulky iodine substituent and the linkage between the two rings.
Temperature-Dependent Crystallographic Studies of Phase Transitions
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and structural analysis.
For pyrazole-containing compounds, characteristic vibrational bands can be observed. The N-H stretching vibration in solid 4-iodo-1H-pyrazole appears as a sharp feature around 3110 cm⁻¹. mdpi.com The C-H stretching vibrations of the pyrazole and pyridine rings are typically found in the 3000-3150 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings give rise to strong bands in the 1400-1600 cm⁻¹ range. The C-I stretching vibration is expected to appear at lower frequencies, generally in the 500-600 cm⁻¹ region. Raman spectroscopy can provide complementary information, particularly for vibrations that are weak or absent in the IR spectrum.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
The electronic absorption and emission properties of heterocyclic compounds are a direct consequence of the electronic transitions that can occur upon irradiation with ultraviolet or visible light. For a molecule such as this compound, the electronic spectrum is expected to be characterized by transitions involving the π and non-bonding (n) electrons of the pyrazole and pyridine rings. While specific experimental data for this compound is not extensively documented in the cited literature, the photophysical behavior can be inferred from studies on related pyrazolyl-pyridine derivatives and iodinated aromatic compounds.
The electronic absorption spectra of pyrazole and pyridine derivatives typically exhibit bands corresponding to π→π* and n→π* transitions. The π→π* transitions are generally of high intensity and occur at shorter wavelengths, while the n→π* transitions are of lower intensity and appear at longer wavelengths. In many pyrazole derivatives, these transitions result in absorption bands in the UV region. researchgate.net The presence of an iodine substituent on the pyrazole ring and the direct linkage to a pyridine ring are expected to modulate these electronic transitions.
The combination of a pyrazole and a pyridine ring can lead to the formation of an extended π-conjugated system, which often results in a bathochromic (red) shift of the absorption and emission bands compared to the individual parent heterocycles. rsc.org The nature of the substituent on the pyrazole ring plays a crucial role in the photophysical properties. For instance, the introduction of different groups can tune the electronic characteristics and, consequently, the absorption and emission wavelengths. researchgate.netnih.gov
In related pyridine-iodine complexes, the interaction between the pyridine nitrogen and iodine can lead to the formation of charge-transfer complexes, which exhibit new, intense absorption bands. bio-conferences.orgias.ac.inias.ac.inacs.org While this compound is a single molecule, intramolecular charge transfer (ICT) from the pyrazole ring (as the donor) to the pyridine ring (as the acceptor) or vice versa could be a possibility, especially upon photoexcitation. Such ICT character can influence the fluorescence properties, including the emission wavelength and quantum yield.
The fluorescence of pyrazole derivatives is a well-documented phenomenon, with many exhibiting significant emission. rsc.orgnih.govresearchgate.net The emission properties are highly sensitive to the molecular structure and the surrounding environment. For example, the presence of heavy atoms like iodine can, in some cases, lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the specific impact on this compound would require experimental verification.
A summary of the expected electronic transitions for pyrazolyl-pyridine systems is presented in the table below.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π→π | π bonding to π antibonding | Shorter UV (e.g., 200-350 nm) | High |
| n→π | Non-bonding to π antibonding | Longer UV/Visible (e.g., >300 nm) | Low |
| Intramolecular Charge Transfer (ICT) | Donor MO to Acceptor MO | Visible | Variable |
Note: The specific wavelengths and intensities are dependent on the solvent and the specific molecular structure.
The study of the electronic absorption and emission spectra provides valuable insights into the electronic structure and potential applications of molecules like this compound in areas such as molecular sensing and optoelectronics. Further experimental investigation is necessary to fully characterize its photophysical properties.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) has been a pivotal tool in understanding the electronic structure and molecular orbitals of 2-(4-iodo-1H-pyrazol-1-yl)pyridine-based complexes. DFT calculations have been employed to elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the chemical reactivity and electronic properties of the molecules.
In studies of iron(II) complexes with ligands derived from 2,6-di(1H-pyrazol-1-yl)pyridine (bpp), a parent structure to this compound, DFT calculations have been instrumental. For instance, in supramolecular iron(II) complexes, DFT studies revealed the mechanism of stretching-induced spin-state switching. nih.govacs.orgresearchgate.net These calculations showed how the change in the iron-nitrogen bond distance, induced by mechanical stretching, alters the crystal field splitting, leading to a change in the ground state spin from low-spin (S=0) to high-spin (S=2). acs.org
Furthermore, DFT calculations at the ω-B97X-D/6-311G** level of theory have been used to investigate the angular distortion in high-spin iron(II) complexes of substituted 2,6-bis(pyrazolyl)pyridine ligands. nih.govnih.gov Natural population analysis, a method based on DFT, has shown that these distortions are related to changes in the Fe–N{pyridyl} σ-bonding. nih.govnih.gov
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Self-Assembly Processes
While specific Molecular Dynamics (MD) simulations for this compound were not found in the search results, MD simulations are a powerful technique for studying the dynamic behavior of ligand-metal interactions and self-assembly processes in similar systems. mdpi.comnih.govnih.gov For related pyrazole-containing macrocycles, MD simulations could be used to explore the conformational landscape of the ligand and its complexes, the stability of different coordination modes, and the thermodynamics of self-assembly into larger architectures. researchgate.net The development of reliable force field parameters, often derived from quantum mechanics calculations, is a critical prerequisite for accurate MD simulations of such metal complexes. mdpi.com
Prediction of Reaction Pathways, Transition States, and Thermodynamic Parameters
Computational methods, particularly DFT, are widely used to predict reaction pathways, locate transition states, and calculate thermodynamic parameters for chemical reactions. In the context of this compound, these methods can be applied to understand its synthesis and the formation of its metal complexes. For example, the synthesis of related 4-substituted-2,6-di(pyrazol-1-yl)pyridine ligands involves the reaction of 2,4,6-trifluoropyridine (B32590) with a thiol and pyrazolate anions. nih.govnih.gov DFT calculations could model this reaction, providing insights into the reaction mechanism, identifying key intermediates and transition states, and predicting the reaction's feasibility and potential byproducts.
Elucidation of Spin-State Switching Mechanisms in Iron(II) Complexes
Iron(II) complexes containing this compound and its derivatives are known to exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the central iron atom can be switched between low-spin (LS) and high-spin (HS) by external stimuli like temperature, pressure, or light. nih.govacs.orgresearchgate.netbeilstein-journals.org Computational studies have been crucial in elucidating the mechanisms behind this switching.
DFT calculations have shown that the spin-state switching in these complexes is intimately linked to structural changes, particularly the Fe-N bond lengths and the coordination geometry around the iron center. nih.govacs.orgresearchgate.netchemrxiv.org For example, in a supramolecular iron(II) complex, DFT studies revealed a stretching-induced spin-state switching mechanism. nih.govacs.orgresearchgate.net The calculations demonstrated that pulling on the ligand framework, which could be achieved in a single-molecule junction, increases the Fe-N bond distances, thereby reducing the ligand field splitting energy and favoring the HS state. acs.org
Analysis of Angular Distortion Landscapes in Coordination Geometries
The coordination geometry of metal complexes with 2,6-bis(pyrazolyl)pyridine (bpp) ligands, including derivatives like this compound, often deviates significantly from idealized octahedral or D2d symmetry. nih.govnih.govacs.org This phenomenon, known as angular distortion, has been extensively studied using a combination of X-ray crystallography and DFT calculations. nih.govnih.govacs.org
A comprehensive survey of the angular distortion landscape in high-spin [Fe(bpp)₂]²⁺ complexes, using gas-phase DFT calculations, identified multiple minimum energy pathways for this distortion. nih.govnih.govresearchgate.net These computational studies revealed that the extent and nature of the distortion are influenced by the electronic properties of the substituents on the bpp ligand. nih.govnih.gov For instance, electron-donating substituents were found to favor smaller distortions from D2d symmetry and to have lower energy penalties for the distortion pathway. nih.govnih.gov This has implications for the cooperativity of spin transitions in the solid state. nih.govnih.gov
Computational Analysis of Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonding and π-π stacking are non-covalent interactions that play a crucial role in the crystal packing and supramolecular assembly of this compound and its complexes. researchgate.netnih.govrsc.orgresearchgate.netrsc.org Computational methods are invaluable for analyzing and quantifying these weak interactions.
Applications in Advanced Materials Science and Molecular Systems
Spin-Crossover (SCO) Materials Research
The compound is a derivative of the 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand family, which is renowned for its ability to form iron(II) complexes that exhibit spin-crossover (SCO). This phenomenon, where the spin state of the central metal ion can be switched by external stimuli like temperature, makes these materials candidates for molecular switches and memory elements.
The design of switchable molecular materials based on iodo-pyrazolyl-pyridine ligands hinges on several key principles. The 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework provides a moderate ligand field strength around an iron(II) center, which is a prerequisite for facilitating SCO near room temperature. dntb.gov.uanih.gov The functionalization at the 4-position of the central pyridine (B92270) ring is a critical strategy for fine-tuning the electronic and steric properties of the ligand. nih.govnih.gov
The iodo-substituent, as seen in 4-iodo-2,6-bis(pyrazol-1-yl)pyridine, is not just a passive group; it serves as a versatile synthetic handle. nih.gov This allows for post-synthetic modification through reactions like the Sonogashira coupling. This approach has been used to attach functional groups, such as bithiophene, to the ligand core, creating sophisticated molecules designed to anchor to metallic electrodes in single-molecule devices. dntb.gov.ua The primary design goal is to manipulate the ligand field strength and the intermolecular interactions to control the spin transition temperature (T₁/₂) and the cooperativity of the switching behavior. nih.govnih.gov
The spin-state switching characteristics of materials incorporating the iodo-pyrazolyl-pyridine motif have been explored in both bulk crystalline forms and at the single-molecule level. An iron(II) complex featuring the 4-iodo-2,6-bis(pyrazol-1-yl)pyridine ligand, specifically Fe(L)₂₂ where L is the iodo-substituted ligand, demonstrates an above-room-temperature spin transition. nih.gov
Magnetic studies on this bulk material show a gradual spin transition with a transition temperature (T₁/₂) of 333 K. nih.gov At 180 K, the complex is in the low-spin (LS) state, characterized by shorter Fe-N bond lengths, which expand upon transitioning to the high-spin (HS) state at higher temperatures. nih.gov
Furthermore, theoretical studies have been conducted on related complexes derived from the 4-iodo-bpp precursor. dntb.gov.ua Density Functional Theory (DFT) calculations on a molecular junction composed of a single complex and gold electrodes predicted that spin-state switching could be induced by mechanical stretching. dntb.gov.ua While experimental single-molecule conductance studies have been performed, achieving the ideal orientation of the complex within the junction to demonstrate clear conductance switching remains a challenge. dntb.gov.ua
| Property | Value | Conditions |
|---|---|---|
| Spin Transition Temperature (T₁/₂) | 333 K | Bulk Material |
| Average Fe-N Bond Length | ~1.93 Å | Low-Spin State (180 K) |
| Not Reported (Expanded) | High-Spin State |
The nature of the substituent at the 4-position of the pyrazolyl-pyridine ligand profoundly impacts the SCO behavior. A systematic study comparing iron(II) complexes with different 4-substituents—including iodo, 4'-hydroxyphenyl, 4'-trimethylsilylethynyl, and ethynyl—revealed a wide range of magnetic behaviors. nih.gov The complex with the iodo ligand exhibits a spin transition at 333 K, while the complex with the 4'-hydroxyphenyl substituent has a T₁/₂ of 281 K. In contrast, the complex with the ethynyl-substituted ligand remains in the low-spin state up to 380 K. nih.gov
This demonstrates that both the electronic effects (electron-donating vs. withdrawing) and the steric bulk of the substituent can modulate the ligand field strength and, consequently, the stability of the spin states. nih.govnih.gov Beyond the properties of the individual molecule, intermolecular interactions within the crystal lattice, such as π-π stacking, hydrogen bonding, and van der Waals forces, are crucial. These interactions determine the degree of cooperativity in the spin transition. neu.edu Highly cooperative transitions can lead to abrupt switching with thermal hysteresis, a key feature for memory applications. Specific packing motifs, such as the "terpyridine embrace," have been identified as being particularly effective at promoting cooperative SCO behavior in related di(pyrazolyl)pyridine complexes.
| Substituent (on Ligand L) | T₁/₂ (K) | Spin-State Behavior |
|---|---|---|
| Iodo | 333 | Spin Transition |
| 4'-Hydroxyphenyl | 281 | Spin Transition |
| 4'-Trimethylsilylethynyl | Complex Behavior | Partial Transition |
| Ethynyl | - | Low-Spin |
Polymer Chemistry and Conjugated Polymer Systems
The chemical functionalities of 2-(4-iodo-1H-pyrazol-1-yl)pyridine also position it as a promising candidate for use in polymer science, particularly in the creation of functional and coordination polymers.
The presence of the iodo group provides a reactive site for incorporation into polymeric chains through well-established cross-coupling reactions like Sonogashira or Suzuki polymerization. This allows the pyrazolyl-pyridine unit to be used as a monomer to build conjugated polymers. semanticscholar.orgrsc.org In such a polymer, the repeating pyrazolyl-pyridine units would introduce metal-coordinating sites along the polymer backbone. Alternatively, the molecule could be used as an end-capper, reacting at the terminus of a growing polymer chain to install a metal-binding site at a specific location. The synthesis of derivatives from the iodo-precursor via Sonogashira coupling has been demonstrated, confirming the viability of this chemical handle for building larger structures. dntb.gov.ua
Once pyrazolyl-pyridine units are integrated into a polymer scaffold, they can act as ligand sites for metal ions. This opens the door to creating coordination polymers where metal ions link the polymer chains, or to functionalizing the surface of a material with metal complexes. dntb.gov.uanih.govontosight.ai The formation of one-dimensional coordination polymers from bridging ligands based on pyrazolyl-pyridine termini has been reported, showcasing the ability of this moiety to form extended networks with metal ions like Ag(I). Research on related bis(pyrazolyl)pyridine systems shows their utility as scaffolds for coordination polymers and metal-organic frameworks (MOFs). dntb.gov.uanih.gov By extension, a polymer surface decorated with this compound units could coordinate with iron(II) or other transition metals, potentially imparting the polymer with the switchable magnetic and optical properties associated with the corresponding molecular complexes. sciforum.net
Research on Luminescent Materials and Photophysical Phenomena
While foundational luminescent properties are a starting point, the research focus for materials incorporating this compound and its derivatives is increasingly shifting towards more complex photophysical phenomena. This includes the exploration of mechanochromic and thermochromic luminescence, where the material's light-emitting properties change in response to external stimuli such as pressure or temperature.
The design of such advanced materials often involves the coordination of the this compound ligand to metal centers, particularly transition metals. The resulting metal complexes can exhibit unique photophysical behaviors stemming from the interplay between the ligand-centered and metal-centered electronic transitions.
Detailed Research Findings:
Recent studies on related pyrazole-pyridine derivatives have shed light on the potential of this class of compounds in creating materials with tunable luminescent properties. For instance, a derivative, this compound-3-carbaldehyde, is noted for its utility in materials science, where its ability to form coordination complexes is key to developing new materials with specific electronic properties. smolecule.com
Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in understanding and predicting the photophysical properties of these materials. These studies can elucidate the nature of the electronic transitions, the influence of the iodine substituent on the excited states, and the potential for stimuli-responsive behavior. The bulky nature of the iodine atom can influence the solid-state packing of the molecules, which in turn can affect their luminescent properties and their response to mechanical stress.
Below is a table summarizing the types of advanced luminescent phenomena being explored with similar pyridine-pyrazole based ligands:
| Photophysical Phenomenon | Description | Potential Role of this compound |
| Mechanochromic Luminescence | A change in the color of luminescence upon the application of mechanical force, such as grinding or shearing. | The iodinated pyrazole (B372694) ring can influence crystal packing, and changes in intermolecular interactions under pressure could lead to shifts in emission wavelengths. |
| Thermochromic Luminescence | A reversible change in the color of luminescence with temperature variation. | The flexibility of the bond between the pyridine and pyrazole rings, along with the potential for different coordination modes in metal complexes, could lead to temperature-dependent structural changes that affect the emissive state. |
| Phosphorescence | Long-lived emission from a triplet excited state, often enhanced by the presence of heavy atoms. | The "heavy atom effect" of iodine is expected to promote intersystem crossing, potentially leading to efficient phosphorescence in metal complexes of this ligand. |
Development of Chemo-Sensors and Probes based on Ligand Design
The strategic design of ligands is fundamental to the creation of chemosensors and molecular probes that can selectively detect specific ions or molecules. The this compound scaffold offers several advantages for such applications. The pyridine and pyrazole nitrogen atoms provide excellent coordination sites for metal ions, which can act as the recognition event in a sensing mechanism.
The interaction of a target analyte with a sensor based on this ligand can induce a measurable change in a physical property, most commonly a change in fluorescence (turn-on, turn-off, or ratiometric). The iodine atom can play a crucial role in these interactions through the formation of halogen bonds, which are non-covalent interactions that can enhance the selectivity and binding affinity of the sensor for a particular analyte.
Detailed Research Findings:
Research into derivatives such as this compound-3-carbaldehyde has provided insights into its potential as a building block for molecular probes. Computational analyses have highlighted the significance of the iodine substituent in stabilizing interactions with biological targets, a principle that is directly applicable to the design of chemosensors. smolecule.com
Molecular docking studies have shown that the pyrazole ring system can participate in hydrogen bonding, while the iodine atom contributes to stability through halogen bonding. smolecule.com These specific and directional interactions are key to designing sensors with high selectivity.
The table below outlines the key features of this compound and its derivatives that are advantageous for chemosensor development:
| Feature | Role in Chemosensor Design |
| Pyridine and Pyrazole Nitrogens | Act as a bidentate chelation site for metal ions, forming the basis of the sensor's recognition unit. |
| Iodine Substituent | Can participate in halogen bonding, providing an additional level of selectivity and enhancing the binding affinity for specific analytes. The heavy atom effect can also be utilized to modulate the photophysical response. |
| Aromatic Backbone | Provides a rigid scaffold that can be functionalized to tune the electronic and photophysical properties of the sensor. The fluorescence of the aromatic system can be modulated upon analyte binding. |
Future Research Directions and Emerging Opportunities
Development of Novel, Efficient, and Sustainable Synthetic Routes for the Compound and its Derivatives
The synthesis of 2-(pyrazol-1-yl)pyridines and their derivatives is a cornerstone for their application. While established methods exist, future research will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas of focus will include:
Green Chemistry Approaches: Moving beyond traditional organic solvents, future syntheses will explore aqueous-based methods and solvent-free conditions, such as grinding techniques. researchgate.netthieme-connect.com The use of catalysts like CeO2/CuO nanocomposites or phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) in water represents a significant step towards sustainable production. thieme-connect.com
Catalyst Innovation: Research into novel catalytic systems is crucial. This includes employing transition-metal catalysts, photoredox reactions, and organocatalysts to improve yields and selectivity. rsc.orgresearchgate.net For the key N-arylation step, which connects the pyrazole (B372694) and pyridine (B92270) rings, developing robust, transition-metal-free methods, for instance using diaryliodonium salts, presents a promising avenue to reduce metal contamination and cost. nih.gov Similarly, refining copper-catalyzed cross-coupling reactions with advanced diamine ligands can lead to more general and efficient processes under milder conditions. acs.org
Late-Stage Functionalization: The ability to modify the core structure after its initial synthesis is highly valuable. Developing methods for regioselective C-H arylation or other functionalization on both the pyrazole and pyridine rings would allow for the rapid generation of a diverse library of derivatives from a common intermediate. capes.gov.brnih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Green Synthesis | Reduced environmental impact, lower cost, increased safety | Aqueous media, solvent-free grinding, biodegradable catalysts researchgate.netthieme-connect.com |
| Advanced N-Arylation | Higher yields, milder conditions, reduced metal waste | Transition-metal-free coupling, advanced copper/diamine catalysts nih.govacs.orgrsc.org |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | One-pot synthesis of substituted pyridines and pyrazoles thieme-connect.comresearchgate.net |
| C-H Functionalization | Rapid diversification, access to novel derivatives | Palladium-catalyzed C-H arylation, protecting group strategies capes.gov.brnih.gov |
Exploration of New Metal Complex Architectures with Enhanced Functionality
The bidentate N,N-coordinating nature of the pyrazole-pyridine scaffold makes it an exceptional ligand for a wide array of metal ions. The 4-iodo substituent provides a unique handle for further modification or to influence intermolecular interactions like halogen bonding. Future research will explore the synthesis and characterization of novel metal-organic structures with tailored properties.
Emerging opportunities include:
Coordination Polymers and MOFs: Extending beyond simple mononuclear complexes, researchers will use 2-(4-iodo-1H-pyrazol-1-yl)pyridine and its derivatives as building blocks for one-, two-, and three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials offer tunable porosity and high surface areas, making them candidates for applications in gas storage, separation, and heterogeneous catalysis.
Spin-Crossover (SCO) Materials: Iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands are well-known for their spin-crossover behavior, where the magnetic state of the complex can be switched by external stimuli like temperature or light. acs.org Future work will investigate how substituents on the pyrazole ring, such as the iodine atom, influence the SCO properties of iron(II) complexes of this compound, potentially leading to new materials for molecular switches and data storage. d-nb.info
Luminescent Complexes: The rigid scaffold is ideal for constructing luminescent metal complexes, particularly with d¹⁰ metal ions like Cu(I), Ag(I), and Zn(II). rsc.orgresearchgate.net The presence of the heavy iodine atom could enhance phosphorescence through the heavy-atom effect, leading to materials for organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging probes (in non-medicinal contexts, such as environmental sensing). Research will focus on tuning the emission wavelength and quantum yield by modifying the ligand and metal center. nih.gov
Multi-metallic and Heterometallic Systems: The design of ligands capable of binding multiple or different metal ions in close proximity can lead to materials with cooperative effects. By functionalizing the 4-iodo position, it may be possible to create "complexes as ligands" that can be used to build larger, intricate heterometallic architectures with unique magnetic or catalytic properties.
Advanced Computational Modeling for Predictive Material Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of molecules and materials. For this compound and its derivatives, computational modeling will accelerate discovery by enabling in-silico design and screening.
Future directions in this area will involve:
Predicting Electronic and Photophysical Properties: DFT and time-dependent DFT (TD-DFT) calculations will be used to predict the electronic structures, absorption spectra, and emission properties of new metal complexes before they are synthesized. researchgate.netnih.gov This allows for the rational design of ligands to achieve desired colors, emission lifetimes, and quantum efficiencies for applications in lighting and sensing.
Modeling Intermolecular Interactions: The iodine atom is a potent halogen bond donor. Computational studies will be crucial for understanding and quantifying the strength and directionality of halogen bonding (I···N, I···O) and other non-covalent interactions (π-π stacking) that dictate the packing of molecules in the solid state. researchgate.net This is critical for designing crystalline materials with specific properties, such as spin-crossover materials or organic semiconductors.
Simulating Reaction Mechanisms: Computational modeling can elucidate complex reaction pathways, such as those in catalytic cycles or photoredox processes. acs.orgacs.org This insight can guide the optimization of reaction conditions for the synthesis of the compound and its derivatives, leading to higher yields and fewer byproducts.
High-Throughput Screening: By combining computational chemistry with machine learning, it will be possible to screen virtual libraries of derivatives for promising properties. rsc.org This approach can rapidly identify lead candidates for specific applications, such as new ligands for highly efficient luminescent complexes or catalysts, significantly reducing the experimental effort required.
| Computational Method | Application in Future Research | Predicted Outcomes |
| DFT/TD-DFT | Design of new luminescent metal complexes | Absorption/emission wavelengths, quantum yields, electronic structure researchgate.netnih.gov |
| Halogen Bond Modeling | Understanding solid-state packing and self-assembly | Crystal structure prediction, design of supramolecular architectures researchgate.net |
| Reaction Pathway Analysis | Optimization of synthetic routes | Identification of key intermediates and transition states, improved yields acs.orgacs.org |
| Machine Learning/Screening | Accelerated discovery of functional materials | Identification of candidate molecules with target properties for catalysis or optics rsc.org |
Expanding the Scope of Functional Material Applications Beyond Current Paradigms
The unique electronic and structural features of this compound and its metal complexes open the door to applications in a wide range of advanced functional materials, moving beyond traditional uses.
Emerging opportunities include:
Photonics and Optoelectronics: The development of luminescent complexes could lead to their use in novel photonic devices. rsc.org This includes materials for sensing high-energy photons or as components in scintillators for radiation detection. rsc.org The tunability of the pyrazole-pyridine scaffold is ideal for creating materials that respond to specific wavelengths of light.
Catalysis for Sustainable Energy: Ruthenium complexes featuring pyrazolyl-pyridine ligands have been investigated as catalysts for the dehydrogenation of formic acid, a key reaction for chemical hydrogen storage. rsc.orgrsc.org Future research could explore derivatives of this compound as ligands for catalysts in other important energy-related transformations, such as CO₂ reduction or water splitting.
Mechanoluminescent Materials: Some coordination complexes exhibit mechanoluminescence, where light is emitted in response to mechanical stress. rsc.org The rigid yet tunable nature of metal complexes with this scaffold makes them interesting candidates for developing new materials for stress sensing, damage detection, and anti-counterfeiting applications.
Molecular Switches and Memory: As mentioned, iron(II) complexes can exhibit spin-crossover (SCO), a bistable phenomenon that allows them to act as molecular-scale switches. d-nb.info Research into controlling the SCO properties of complexes based on this ligand could contribute to the development of next-generation data storage and processing devices.
Investigation of Bio-Inspired Systems Utilizing the Pyrazole-Pyridine Scaffold (excluding direct biological or medicinal applications)
Nature provides a masterclass in creating complex, functional systems through molecular self-assembly. By taking inspiration from these principles, researchers can use the pyrazole-pyridine scaffold to build sophisticated, non-biological systems.
Future research in this domain will focus on:
Supramolecular Self-Assembly: The directional interactions afforded by the ligand, including metal coordination and halogen bonding, can be harnessed to drive the self-assembly of discrete, multi-component cages or extended architectures. chimia.ch These structures can act as hosts for small molecule guests, leading to applications in molecular recognition, separation science, or the encapsulation and stabilization of reactive species.
Bio-Inspired Catalysis: While excluding medicinal applications, one can mimic the active sites of metalloenzymes to create highly efficient and selective catalysts for industrial chemical transformations. The pyrazole-pyridine ligand can simulate the histidine-coordination environment found in many enzymes, and by building a specific cavity around the metal center, it may be possible to achieve substrate-selective catalysis in a non-biological context.
Selective Ion Transport and Sensing: Inspired by natural ion channels, researchers can design systems for the selective transport or sensing of specific ions or small molecules across synthetic membranes. youtube.com For example, liposomes functionalized with metal complexes of this compound could be developed as part of a sensor array, where the selective transport of an analyte across the lipid bilayer triggers a detectable signal, such as a change in fluorescence. youtube.com This could be applied to environmental monitoring or quality control.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-iodo-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via iodine-catalyzed multicomponent reactions (MCRs). For example, molecular iodine (10 mol%) in dichloromethane at 60°C facilitates the coupling of diazo compounds with diaryl diselenides and amines. Optimization involves adjusting catalyst loading (5–15 mol%), solvent polarity (DCM vs. THF), and temperature (40–80°C) to enhance yield (reported up to 85%) and purity .
- Key Data : Supporting Information in includes full experimental protocols and NMR spectra for verifying product integrity.
Q. How is this compound characterized post-synthesis?
- Methodology :
- NMR Spectroscopy : and NMR (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 150–160 ppm for pyrazole carbons) confirm regioselectivity and iodination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 316.98).
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.
Q. What are the typical applications of this compound in medicinal chemistry?
- Methodology : The compound serves as a key intermediate in kinase inhibitors (e.g., crizotinib analogs). Its pyridine-pyrazole scaffold enables π-π stacking and hydrogen bonding with target proteins. Functionalization at the iodine site (e.g., Suzuki coupling) introduces pharmacophores for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The C–I bond facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Kinetic studies show faster transmetallation compared to bromo/chloro analogs (TOF = 12 h vs. 5 h). Solvent effects (e.g., DMF vs. dioxane) and ligand choice (e.g., XPhos vs. SPhos) critically impact yields (70–92%) .
- Data Contradiction : Some studies report lower yields in polar solvents due to iodide leaching. Resolution involves additive screening (e.g., silver salts to stabilize Pd catalysts).
Q. What electrochemical properties are exhibited by metal complexes incorporating this ligand?
- Methodology :
- Cyclic Voltammetry (CV) : Re(I) and Mn(I) complexes (e.g., fac-[ReBr(CO)(L)]) show irreversible oxidation waves (E = 1.22–1.61 V vs. SCE) and ligand-dependent redox potentials. The iodine enhances electron-withdrawing effects, lowering E by 0.3 V compared to non-halogenated analogs .
- Table :
| Complex | E (V vs. SCE) | Assignment |
|---|---|---|
| [ReBr(CO)(L)] | 1.61 | Re → Re |
| [MnBr(CO)(L)] | 1.22 | Mn → Mn |
Q. How can contradictions in catalytic activity data across studies be resolved?
- Methodology :
- Comparative Studies : Replicate reactions under standardized conditions (e.g., solvent, catalyst source).
- Mechanistic Probes : Use -NMR kinetics to track intermediates (e.g., Pd–I vs. Pd–Br species).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) identify transition-state barriers for iodide dissociation, explaining variability in catalytic cycles .
Q. What strategies enable selective functionalization of the pyrazole ring without affecting the pyridine moiety?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
